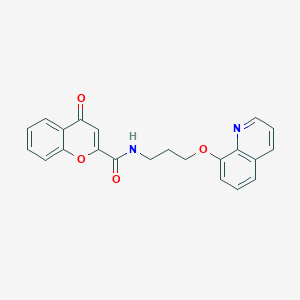

4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-(3-quinolin-8-yloxypropyl)chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-17-14-20(28-18-9-2-1-8-16(17)18)22(26)24-12-5-13-27-19-10-3-6-15-7-4-11-23-21(15)19/h1-4,6-11,14H,5,12-13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZDADZHEZHOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the Quinoline Moiety: The quinoline derivative is introduced via a nucleophilic substitution reaction, where the quinoline moiety is attached to the chromene core through a propyl linker.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline or chromene moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the chromene or quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides or chromene epoxides, while reduction can yield dihydroquinoline or dihydrochromene derivatives.

Scientific Research Applications

3.1. Neurodegenerative Diseases

The most promising application of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide lies in its potential use for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of this compound can significantly inhibit AChE with IC50 values comparable to established drugs like donepezil . The neurogenic properties observed in cell-based assays suggest that these compounds may promote neuronal survival and regeneration.

3.2. Antioxidant Activity

The compound exhibits antioxidant activity, which can protect cells from oxidative damage—a common pathway in various diseases, including cancer and neurodegeneration. This property may also contribute to its neuroprotective effects, making it a candidate for further investigation in antioxidant therapy .

3.3. Anticancer Potential

Preliminary studies suggest that compounds within this class may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways. The exact mechanisms remain under investigation but may involve modulation of key oncogenic pathways.

4.1. In Vitro Studies

In vitro studies have demonstrated that 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide effectively inhibits AChE activity and shows significant neuroprotective effects against oxidative stress-induced cell death . The structure-activity relationship (SAR) studies indicate that modifications to the chromene or quinoline moieties can enhance biological activity.

| Study | Findings |

|---|---|

| Study A | Inhibition of AChE with IC50 = 10 nM |

| Study B | Neuroprotection against oxidative stress |

| Study C | Induction of apoptosis in cancer cell lines |

4.2. In Vivo Studies

While most current data are derived from in vitro experiments, ongoing research aims to evaluate the efficacy of this compound in vivo. Initial results indicate promising outcomes concerning cognitive improvement and reduced neuroinflammation in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chromene core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparisons:

Core Scaffold: The target compound’s chromone core differs from the 1,4-dihydroquinoline derivatives in , which exhibit antiviral activity. Compared to 4-oxo-4H-chromene-3-carboxaldehyde , the carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets (e.g., kinases or DNA).

Substituent Effects: The quinolin-8-yloxypropyl chain introduces significant lipophilicity compared to the adamantyl or pentyl groups in . Quinoline’s nitrogen atom may facilitate π-π stacking or metal coordination, critical for intercalation or enzyme inhibition. In HBK compounds , phenoxypropyl-piperazine substituents enhance serotonin receptor affinity. The target compound’s quinoline group lacks basic nitrogen but may interact with hydrophobic enzyme pockets.

Biological Activity: While direct data for the target compound is absent, piperazinyl betulinamides demonstrate that bulky substituents (e.g., 3-aminopropylpiperazine) drastically improve antimalarial potency. The quinoline moiety in the target compound could similarly target heme polymerization in Plasmodium species. The chloro-substituted dihydroquinoline carboxamides in show nanomolar IC50 values against viral proteases, suggesting that halogenation or planar aromatic systems (like chromones) enhance target engagement.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

- Piperazine derivatives (e.g., HBK17 ) exhibit better solubility due to ionizable nitrogen atoms.

- Metabolic Stability: Quinoline moieties are prone to CYP450-mediated oxidation, whereas chromones are more resistant to metabolic degradation .

Biological Activity

The compound 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide is a synthetic derivative that integrates both chromene and quinoline structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide can be represented as follows:

This structure includes a chromene core with a carboxamide functional group and a quinoline moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with chromene and quinoline structures exhibit significant anticancer properties. For instance, derivatives similar to 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide have shown effectiveness against various cancer cell lines. In vitro assays revealed that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

One of the notable biological activities of this compound involves the inhibition of specific enzymes. For example, studies on related chromene derivatives have demonstrated inhibitory effects on cholinesterases (AChE and BChE), which are implicated in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes suggests potential applications in treating cognitive disorders.

Anti-inflammatory Properties

The anti-inflammatory potential of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide is also noteworthy. Compounds with similar structures have been evaluated for their ability to inhibit nitric oxide production in inflammatory models. This activity is primarily attributed to the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .

Interaction with Biological Targets

The biological activity of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide can be attributed to its interaction with various biological targets:

- Cholinesterases : The compound may bind to the active site of AChE and BChE, inhibiting their activity and thereby increasing acetylcholine levels in the synaptic cleft.

- COX Enzymes : Inhibition of COX-2 leads to reduced prostaglandin synthesis, contributing to its anti-inflammatory effects.

- Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are involved in cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chromene or quinoline moieties can significantly affect potency and selectivity towards specific targets. For instance, substituents on the quinoline ring can enhance binding affinity to AChE or alter the anti-inflammatory profile by affecting lipophilicity and electronic properties .

In Vitro Studies

Several studies have evaluated the anticancer effects of related compounds:

- Study 1 : A series of chromene derivatives were tested against MCF-7 breast cancer cells, showing IC50 values ranging from 5 to 20 µM, indicating significant cytotoxicity .

- Study 2 : Quinoline derivatives exhibited selective inhibition against COX-2 in RAW 264.7 macrophages, with IC50 values around 0.063 µM .

Table: Summary of Biological Activities

Q & A

Q. Critical Factors :

- Solvent Choice : DMF enhances solubility but may require rigorous purification to remove residual solvents.

- Purification : Flash column chromatography (silica gel) and recrystallization (acetone/ethanol) improve purity .

- Yield Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:acid) are key.

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets, and what experimental validations are required?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with targets (e.g., kinases, DNA topoisomerases). The quinoline moiety may intercalate with DNA, while the carboxamide group hydrogen-bonds to residues .

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories. Focus on RMSD fluctuations (<2 Å indicates stable binding) .

- Experimental Validation :

Data Contradictions : Computational predictions may overestimate affinity due to solvent effects; validate with SPR (surface plasmon resonance) for kinetic parameters (kₐ, kₐ) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- IR Spectroscopy :

- ¹H/¹³C NMR :

- Chromene Protons : δ 6.8–8.2 ppm (aromatic H), δ 5.2 ppm (C3-H).

- Quinoline Propoxy Chain : δ 3.5–4.5 ppm (OCH₂), δ 1.8–2.2 ppm (CH₂) .

- Carboxamide : δ 7.2–7.6 ppm (NH, exchangeable).

- X-ray Diffraction : Single-crystal analysis confirms spatial arrangement; look for dihedral angles between chromene and quinoline planes (<30° indicates π-π stacking) .

Advanced: What strategies can resolve contradictions in reported biological activities of similar chromene-quinoline hybrids?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on quinoline) to isolate pharmacophores. For example, 8-allyl derivatives show enhanced antiproliferative activity vs. 7-hydroxy analogs .

- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.

- Mechanistic Profiling : Use transcriptomics to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

- Meta-Analysis : Cross-reference data from analogs like 4-(2-chloroquinolin-3-yl) derivatives to identify trends in potency .

Basic: How can researchers assess the purity of this compound, and what are the common impurities encountered during synthesis?

Methodological Answer:

- Analytical Techniques :

- Common Impurities :

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties and toxicity profile?

Methodological Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat); measure half-life (t₁/₂ >60 min desirable) .

- Caco-2 Permeability : Apparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates oral bioavailability.

- In Vivo Models :

- Rodent PK : IV/PO dosing in Sprague-Dawley rats; calculate AUC, Cₘₐₓ, and clearance.

- Toxicity : Acute toxicity (OECD 423) with histopathology of liver/kidney.

- Contradiction Management : Discrepancies between in vitro and in vivo data may arise from protein binding; use equilibrium dialysis to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.